Dimethyl 3,6-dimethoxyphthalate
CAS No.: 65489-47-6
Cat. No.: VC19389431
Molecular Formula: C12H14O6
Molecular Weight: 254.24 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 65489-47-6 |
|---|---|
| Molecular Formula | C12H14O6 |
| Molecular Weight | 254.24 g/mol |
| IUPAC Name | dimethyl 3,6-dimethoxybenzene-1,2-dicarboxylate |
| Standard InChI | InChI=1S/C12H14O6/c1-15-7-5-6-8(16-2)10(12(14)18-4)9(7)11(13)17-3/h5-6H,1-4H3 |
| Standard InChI Key | VIDQHWQUEYHLMI-UHFFFAOYSA-N |
| Canonical SMILES | COC1=C(C(=C(C=C1)OC)C(=O)OC)C(=O)OC |
Introduction
Chemical Identity and Structural Characteristics
Dimethyl 3,6-dimethoxyphthalate (C₁₂H₁₄O₆) is a diester of phthalic acid with methoxy substituents. Its molecular structure combines two methyl ester groups at the ortho positions (1,2-) and methoxy groups at the meta (3,6-) positions of the aromatic ring. The addition of methoxy groups introduces steric and electronic effects that distinguish it from simpler phthalates like dimethyl phthalate (DMP, C₁₀H₁₀O₄) .
Molecular Formula and Weight
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Molecular formula: C₁₂H₁₄O₆
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Molecular weight: 254.24 g/mol (calculated based on isotopic composition ).
Spectroscopic Data
While specific spectral data for dimethyl 3,6-dimethoxyphthalate are unavailable, analogous compounds such as dimethyl 3,5-dimethoxyphthalate (CAS 24953-73-9) suggest characteristic infrared (IR) peaks for ester carbonyl (~1700 cm⁻¹) and methoxy C-O stretches (~1250 cm⁻¹). Nuclear magnetic resonance (NMR) would likely show distinct aromatic proton signals split by substituent positions .
Synthesis and Production Pathways
The synthesis of dimethyl 3,6-dimethoxyphthalate likely follows a multi-step esterification and functionalization process, drawing parallels to dimethyl phthalate production .
Esterification of Phthalic Anhydride
The base structure could be derived from phthalic anhydride, which undergoes esterification with methanol in the presence of acid catalysts (e.g., sulfuric acid) :
Subsequent methoxylation at the 3- and 6-positions would require electrophilic aromatic substitution or directed ortho-metalation strategies, though specific conditions remain undocumented in available literature.
Purification Techniques
Post-synthesis purification may involve:
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Ion exchange: To remove residual metal ions (e.g., sodium) introduced during neutralization .
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Azeotropic stripping: Steam or nitrogen stripping under vacuum to eliminate volatile impurities like methyl benzoate .
Table 1: Comparative Synthesis Parameters for Phthalate Esters
| Parameter | Dimethyl Phthalate | Dimethyl 3,5-Dimethoxyphthalate |
|---|---|---|
| Catalyst | H₂SO₄ | Not reported |
| Reaction Temp (°C) | 100–140 | Not reported |
| Purification | Ion exchange, stripping | Column chromatography |
| Purity (%) | >99 | >95 |
Physicochemical Properties
Thermal Stability
Unsubstituted dimethyl phthalate exhibits a boiling point of 65 °C and flash point of 11 °C . Methoxy groups are expected to increase thermal stability due to electron-donating effects, potentially raising the boiling point above 100 °C.
Solubility and Reactivity
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Solubility: Likely miscible with organic solvents (e.g., methanol, acetone) but insoluble in water, similar to DMP .
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Hydrolysis: Susceptible to esterase-mediated hydrolysis in biological systems, forming monoester metabolites .
Toxicological and Environmental Considerations
Mammalian Toxicity
DMP undergoes rapid hydrolysis to monomethyl phthalate (MMP) in rodent models, with low acute toxicity (LD₅₀ >5 g/kg) . Methoxy groups could alter metabolic pathways, necessitating targeted studies.
Environmental Persistence
Phthalate esters are subject to microbial degradation, but methoxy groups may impede hydrolysis rates, increasing environmental persistence .
Research Gaps and Future Directions
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Synthetic Optimization: Develop regioselective methoxylation protocols to isolate the 3,6-isomer.
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Spectroscopic Characterization: Publish IR, NMR, and mass spectra for definitive identification.
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Toxicity Profiling: Evaluate endocrine disruption potential using in vitro assays.
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